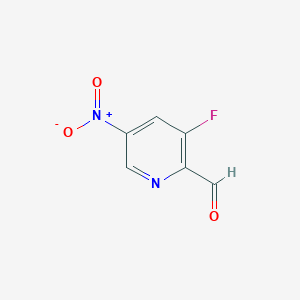
3-Fluoro-5-nitropicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-nitropicolinaldehyde is a chemical compound with the molecular formula C6H3FN2O3 . It is also known by other names such as 3-fluoro-5-nitropyridine-2-carbaldehyde .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-nitropicolinaldehyde consists of a pyridine ring with a nitro group at the 5-position, a fluoro group at the 3-position, and an aldehyde group at the 2-position .Applications De Recherche Scientifique
Synthesis of Pharmaceuticals
The synthesis and application of nitroarenes and fluoroalkyl groups in pharmaceuticals demonstrate the relevance of chemical functionalities similar to those found in "3-Fluoro-5-nitropicolinaldehyde". For instance, research on the synthesis of indoles through intermolecular cyclization of unfunctionalized nitroarenes and alkynes showcases the utility of nitro groups in constructing complex molecules potentially relevant for drug discovery (Ragaini, Ventriglia, Hagar, Fantauzzi, & Cenini, 2009). Similarly, the development of novel fluoropicolinate herbicides via cascade cyclization of fluoroalkyl alkynylimines emphasizes the role of fluoroalkyl groups in creating compounds with specific biological activities (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).
Molecular Interactions with Biological Targets
The study of molecular interactions with biological targets is crucial for understanding the mechanism of action of potential therapeutic agents. For example, the investigation of the cardiotoxicity of 5-fluorouracil in vitro provides insights into how fluorinated compounds interact with biological systems, potentially informing the safety and efficacy of related compounds (Lamberti et al., 2014).
Development of Materials with Specific Properties
In the realm of materials science, the functionalization of molecules with nitro and fluoro groups can lead to the development of materials with unique properties. For instance, the photoregulated release of caged anticancer drugs from gold nanoparticles, facilitated by a photocleavable o-nitrobenzyl linkage, highlights the potential of nitro-functionalized compounds in creating responsive drug delivery systems (Agasti et al., 2009).
Propriétés
IUPAC Name |
3-fluoro-5-nitropyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O3/c7-5-1-4(9(11)12)2-8-6(5)3-10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQDJMUABOFWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-nitropicolinaldehyde | |
CAS RN |
1289114-02-8 |
Source


|
| Record name | 3-fluoro-5-nitropyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2596194.png)
![tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate](/img/structure/B2596196.png)





![4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2596206.png)

![1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole](/img/structure/B2596208.png)


![N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2596213.png)
![4-Chloro-7-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2596217.png)